2-(6-chloro-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol hydrochloride
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Overview
Description
2-(6-chloro-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol hydrochloride is an organic compound of significant interest in the fields of chemistry and pharmacology. This compound comprises a chloro-substituted isoquinoline ring and an ethanol functional group, forming a versatile structure that facilitates a variety of chemical interactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol hydrochloride typically involves:
Starting Materials: : Appropriate isoquinoline derivatives and chlorinated compounds.
Reaction Steps
Chlorination: : Introduction of the chloro group to the isoquinoline ring.
Alkylation: : Formation of the dihydroisoquinoline derivative.
Ethanol Addition: : Attaching the ethanol group.
Hydrochloride Formation: : Converting the free base into the hydrochloride salt.
Reaction Conditions: : Optimal conditions include controlled temperatures, suitable solvents, and proper catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial-scale production might leverage continuous flow processes, advanced catalytic systems, and automated synthesis equipment to scale up the preparation while maintaining efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can lead to the formation of ketones or carboxylic acids.
Reduction: : May produce more saturated derivatives.
Substitution: : Halogen or alkyl group substitutions on the isoquinoline ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenation agents, alkyl halides.
Major Products
Oxidation may yield compounds like 6-chloro-4-methylisoquinolin-2-one. Reduction can produce fully saturated cyclic amines, while substitution can lead to variously functionalized isoquinolines.
Scientific Research Applications
2-(6-chloro-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol hydrochloride finds utility in:
Chemistry: : As a precursor for synthesizing complex organic molecules.
Biology: : In probing biochemical pathways involving isoquinoline derivatives.
Industry: : Could be employed in manufacturing fine chemicals and intermediates for diverse applications.
Mechanism of Action
The compound’s activity often involves interaction with molecular targets such as receptors or enzymes. Its mechanism of action could include:
Binding to Receptors: : Modulating the function of specific receptors in the body.
Enzymatic Inhibition: : Blocking the activity of enzymes critical to biological processes.
Pathway Modulation: : Altering signaling pathways at the molecular level.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-methylisoquinoline
2-ethylisoquinoline
6-chloroisoquinoline-3-ol
Uniqueness
What sets 2-(6-chloro-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol hydrochloride apart is its specific chloro and ethanol functionalization, which might afford it unique interactions and reactivity patterns not seen in related compounds. These features can result in distinct biological activity and chemical behavior.
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Properties
IUPAC Name |
2-(6-chloro-4-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-9-7-14(4-5-15)8-10-2-3-11(13)6-12(9)10;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUZRFRYZHBFHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2=C1C=C(C=C2)Cl)CCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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